

A Comprehensive Technical Guide to the Chemical Structure Elucidation of Aspidospermine

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Compound of Interest

Compound Name:	Aspidospermine
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Aspidospermine is a prominent member of the vast family of indole alkaloids, naturally occurring in various species of the *Aspidospermina* genus.[1] Its complex pentacyclic structure, featuring a fused indoline core and multiple stereocenters, presented a significant challenge to chemists for decades. The journey of its structure elucidation is a classic example of the evolution of chemical analysis, from classical degradation methods to the sophisticated spectroscopic techniques that are now the cornerstones of natural product chemistry. This guide provides an in-depth overview of the core analytical techniques and logical frameworks employed to determine the intricate architecture of **aspidospermine**.

The Dawn of Elucidation: Chemical Degradation

Prior to the mid-20th century, the elucidation of complex natural products relied heavily on chemical degradation. This involved systematically breaking down the molecule into smaller, more easily identifiable fragments. For **aspidospermine**, these early studies, though laborious, provided the first crucial insights into its fundamental skeleton.[2]

Key degradation reactions included:

- Hofmann Degradation: This exhaustive methylation and elimination process was used to open nitrogen-containing rings, providing information about the nature of the nitrogen atoms and the carbon frameworks attached to them.
- Zinc Dust Distillation: Heating **aspidospermine** with zinc dust resulted in the formation of simpler aromatic and heterocyclic compounds, which helped to identify the core indole moiety.
- Oxidative Degradation: Using oxidizing agents like potassium permanganate or chromic acid cleaved the molecule at specific points, yielding smaller carboxylic acids and ketones that could be identified.

While these classical methods were instrumental in piecing together the basic framework, they were often ambiguous and required significant amounts of the isolated natural product.

The Spectroscopic Revolution: Unveiling the Structure with Precision

The advent of spectroscopic techniques revolutionized the field of structure elucidation, allowing for a non-destructive and far more detailed analysis of molecular architecture.

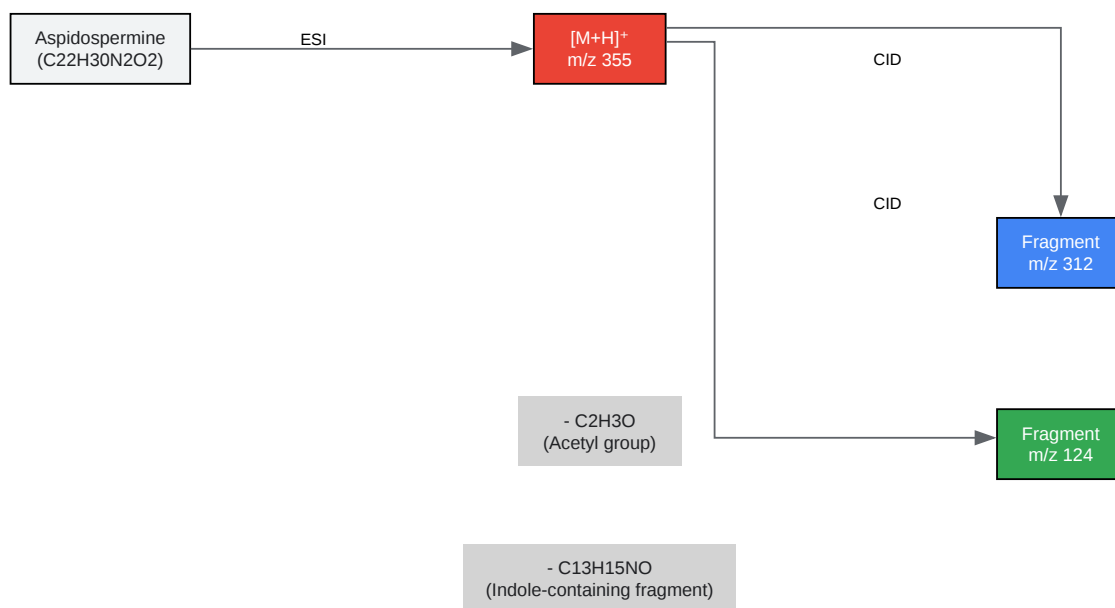
Mass spectrometry provides vital information about a molecule's molecular weight and its fragmentation pattern, offering clues to its substructures. Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS) has been particularly powerful in characterizing **aspidospermine** and related plumeran alkaloids.[3]

The fragmentation of protonated **aspidospermine** is primarily driven by the opening of its D and E rings, often involving pericyclic reactions and hydrogen rearrangements.[3][4] This provides diagnostic ions that can be used to identify the **aspidospermine** skeleton in complex mixtures, such as plant extracts.[5] Studies on deprotonated **aspidospermine** in negative ion mode show different fragmentation pathways, often initiated by remote hydrogen rearrangements, which provide complementary structural information.[6]

Table 1: Key Mass Spectrometry Fragmentation Data for Protonated **Aspidospermine**

Precursor Ion (m/z)	Key Fragment Ions (m/z)	Interpretation of Neutral Loss
355.2380 [M+H] ⁺	312.1961	Loss of C ₂ H ₃ O (acetyl group)
283.1907	Loss of C ₄ H ₈ O (further fragmentation)	
160.0757	Fragment containing the indole moiety	
124.1121	Fragment corresponding to the ethylpiperidine moiety	

Note: The exact m/z values can vary slightly depending on the instrument and experimental conditions.



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Caption: Simplified MS fragmentation pathway of **Aspidospermine**.

NMR spectroscopy is the most powerful tool for the de novo structure elucidation of organic molecules. Through a combination of one-dimensional (^1H and ^{13}C) and two-dimensional (COSY, HSQC, HMBC) experiments, it is possible to map out the entire carbon skeleton and the precise placement of protons.

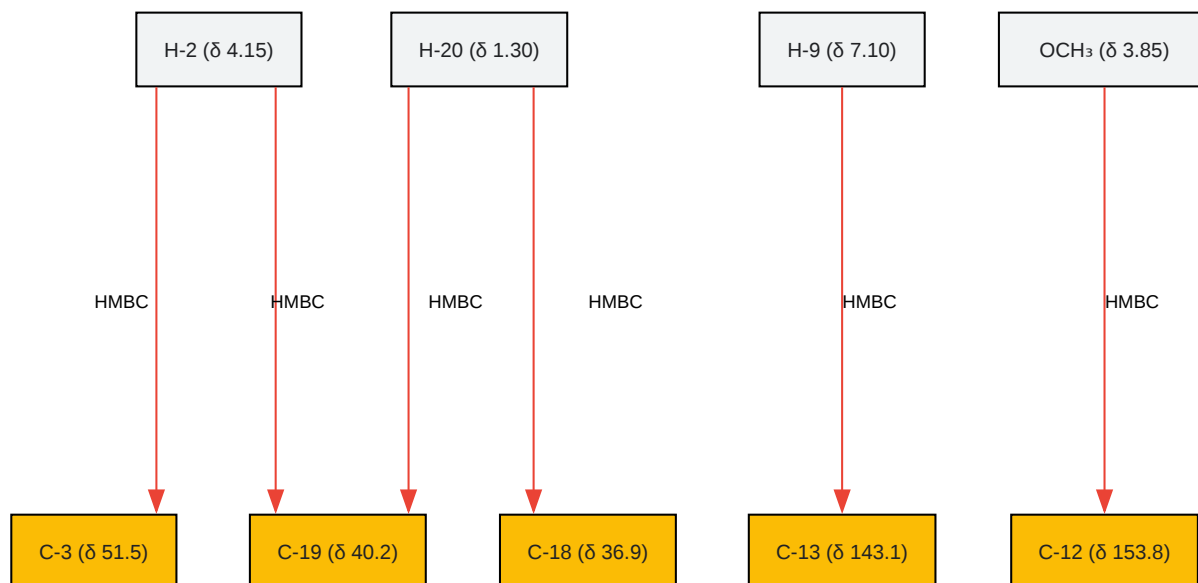
Complete and unambiguous assignment of the ^1H and ^{13}C NMR spectra of **aspidospermine** was achieved through 2D NMR experiments.[7]

- ^1H NMR: Provides information on the number of different types of protons and their immediate electronic environment.
- ^{13}C NMR: Shows the number of unique carbon atoms in the molecule.
- COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, typically on adjacent carbons (H-C-C-H).
- HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with the carbon signal to which it is directly attached (^1J -coupling).
- HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away (^2J or ^3J -coupling), which is crucial for connecting different fragments of the molecule.

Table 2: ^1H and ^{13}C NMR Chemical Shift Assignments for **Aspidospermine** (in CDCl_3)

Position	¹³ C (δ, ppm)	¹ H (δ, ppm, Multiplicity, J in Hz)	Key HMBC Correlations (¹ H → ¹³ C)
2	70.1	4.15 (d, 5.5)	C3, C18, C19
3	51.5	2.65 (m), 1.80 (m)	C2, C5, C19
5	53.2	3.10 (m), 2.15 (m)	C3, C6, C19
6	21.9	1.95 (m), 1.60 (m)	C5, C7
7	66.2	-	H5, H6
8	134.5	-	H9, H12
9	123.6	7.10 (d, 8.5)	C8, C11, C13
10	109.8	6.75 (dd, 8.5, 2.5)	C8, C12
11	127.8	6.80 (d, 2.5)	C9, C13
12	153.8	-	H10, OCH ₃
13	143.1	-	H9, H11
16	35.1	2.30 (m), 1.50 (m)	C2, C17, C18
17	29.8	1.70 (m), 1.40 (m)	C16, C18
18	36.9	2.05 (m)	C2, C16, C17, C19, C20
19	40.2	-	H2, H3, H5, H18, H20
20	33.9	1.30 (m), 1.10 (m)	C18, C19, C21
21	7.8	0.55 (t, 7.5)	C19, C20
N-Ac (C=O)	170.5	-	N-Ac (CH ₃)
N-Ac (CH ₃)	22.1	2.18 (s)	N-Ac (C=O)
OCH ₃	55.4	3.85 (s)	C12

Data compiled from various sources.[7][8][9] Note that exact chemical shifts can vary based on solvent and instrument frequency.



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Caption: Key HMBC correlations for **Aspidospermine** structure assembly.

While NMR and MS can provide a complete picture of the constitution and relative stereochemistry, single-crystal X-ray crystallography provides the ultimate, unambiguous proof of a molecule's three-dimensional structure, including its absolute stereochemistry. Though the original elucidation predates routine X-ray crystallography for molecules of this complexity, the structures of numerous synthetic intermediates and related Aspidosperma alkaloids have been confirmed by this method, solidifying the structural assignment of the entire class.[10]

The Final Proof: Total Synthesis

The unequivocal confirmation of a proposed structure for a natural product is its total synthesis in the laboratory. The first total synthesis of **aspidospermine** was a landmark achievement by Stork and Dolfini. Since then, numerous synthetic routes have been developed, each confirming the complex pentacyclic framework and stereochemistry that was painstakingly elucidated by spectroscopic and degradative methods.[11][12][13] These syntheses not only validate the structure but also provide access to analogs for structure-activity relationship (SAR) studies, which is of great interest to drug development professionals.[14]

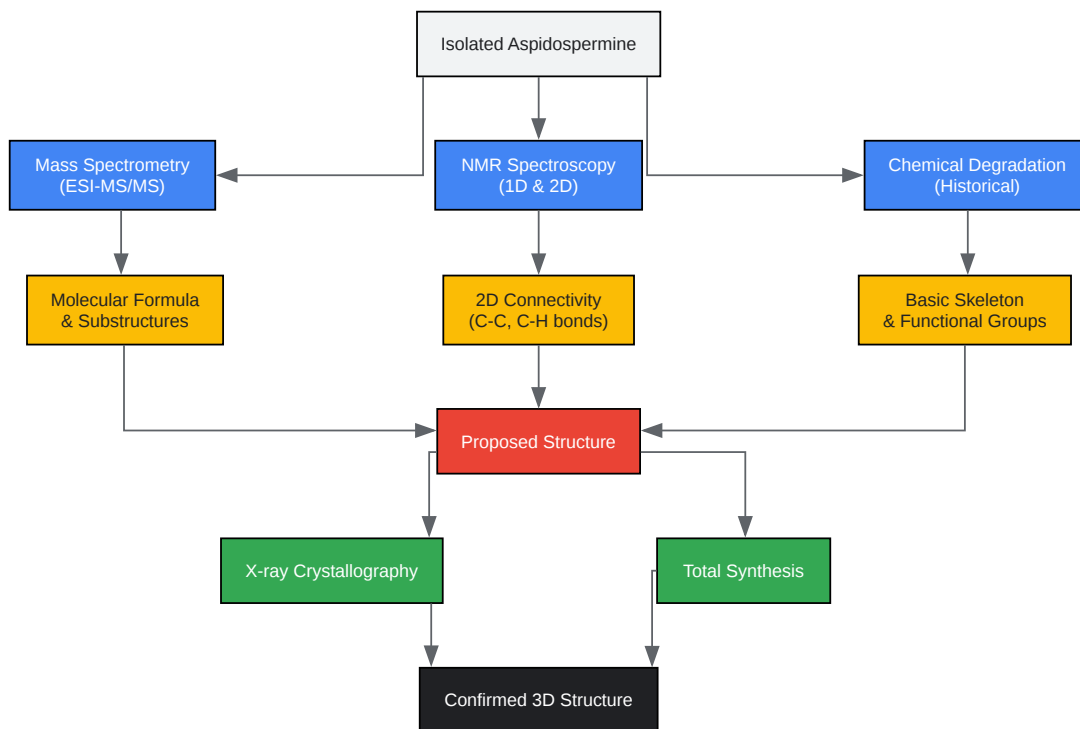
Experimental Protocols

The following are generalized protocols for the key analytical techniques used in the structure elucidation of **aspidospermine**.

- **Sample Preparation:** Dissolve approximately 5-10 mg of purified **aspidospermine** in 0.6 mL of a deuterated solvent (e.g., chloroform-d, CDCl_3) in a standard 5 mm NMR tube.
- **^1H NMR Acquisition:** Acquire a one-dimensional proton spectrum using a high-field NMR spectrometer (≥ 400 MHz). Typical parameters include a 30-degree pulse, a spectral width of 12-15 ppm, and a sufficient number of scans (e.g., 16) to achieve a good signal-to-noise ratio.
- **^{13}C NMR Acquisition:** Acquire a proton-decoupled carbon spectrum. This requires a larger number of scans (e.g., 1024 or more) due to the low natural abundance of ^{13}C .
- **2D NMR Acquisition (COSY, HSQC, HMBC):**
 - **COSY:** Use a standard gradient-selected COSY pulse sequence.
 - **HSQC:** Use a gradient-selected HSQC pulse sequence optimized for one-bond C-H coupling (~ 145 Hz).
 - **HMBC:** Use a gradient-selected HMBC pulse sequence optimized for long-range couplings (typically 8-10 Hz).
- **Data Processing and Analysis:** Process the raw data (FID) using appropriate software (e.g., MestReNova, TopSpin). This involves Fourier transformation, phase correction, and baseline

correction. Analyze the 1D and 2D spectra to assign all proton and carbon signals and establish the molecular connectivity.

- **Sample Preparation:** Prepare a dilute solution of **aspidospermine** (approx. 1-10 µg/mL) in a suitable solvent system, typically a mixture of methanol or acetonitrile and water, often with a small amount of acid (e.g., 0.1% formic acid) for positive ion mode or base (e.g., 0.1% ammonium hydroxide) for negative ion mode.
- **Infusion and Ionization:** Infuse the sample solution directly into the electrospray ionization (ESI) source of a mass spectrometer (e.g., Q-TOF or Orbitrap) at a low flow rate (e.g., 5-10 µL/min).
- **Full Scan MS:** Acquire a full scan mass spectrum to identify the protonated $[M+H]^+$ or deprotonated $[M-H]^-$ molecular ion.
- **Tandem MS (MS/MS):** Select the molecular ion of interest using the first mass analyzer (e.g., a quadrupole). Induce fragmentation of the selected ion in a collision cell using an inert gas (e.g., argon or nitrogen).
- **Fragment Ion Analysis:** Scan the resulting fragment ions using the second mass analyzer to obtain the MS/MS spectrum. Analyze the fragmentation pattern to deduce structural information. High-resolution mass spectrometry is used to determine the elemental composition of the precursor and fragment ions.



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Caption: Workflow for the chemical structure elucidation of **Aspidospermine**.

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